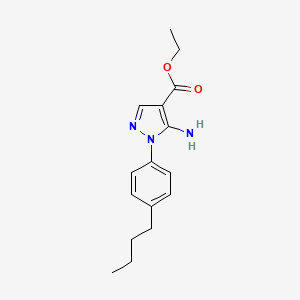

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate

Beschreibung

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-butylphenyl substituent at the 1-position and an ethyl carboxylate ester at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The 5-amino group and carboxylate ester in such compounds enhance their utility as intermediates in synthesizing bioactive molecules, such as pyrazolo[3,4-d]pyrimidines .

However, steric effects from the butyl chain may influence binding interactions in biological targets.

Eigenschaften

Molekularformel |

C16H21N3O2 |

|---|---|

Molekulargewicht |

287.36 g/mol |

IUPAC-Name |

ethyl 5-amino-1-(4-butylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C16H21N3O2/c1-3-5-6-12-7-9-13(10-8-12)19-15(17)14(11-18-19)16(20)21-4-2/h7-11H,3-6,17H2,1-2H3 |

InChI-Schlüssel |

KCMZIQIDWJMWNL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Reaction Mechanism

The most widely reported method involves the cyclocondensation of 4-butylphenylhydrazine with β-ketoesters, such as ethyl 3-ethoxyacrylate or ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The hydrazine’s amino group attacks the β-carbon of the ketoester, forming a hydrazone intermediate.

-

Cyclization : Intramolecular dehydration generates the pyrazole ring, with the ester group stabilizing the intermediate through resonance.

For ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate, the amino group at position 5 is introduced via in situ reduction or by using pre-functionalized hydrazines.

Representative Reaction Conditions

A study by Elgazwy et al. demonstrated that refluxing ethyl 2-cyano-3-ethoxyacrylate with 4-butylphenylhydrazine in ethanol for 16 hours yields the target compound at 60–96% efficiency. Cesium carbonate (CsCO) in dimethylformamide (DMF) at 110°C enhances cyclization kinetics, achieving 92% yield in 16 hours.

Data Table: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Value | Yield (%) | Source Citation |

|---|---|---|---|

| Solvent | DMF | 92 | |

| Temperature (°C) | 110 | 92 | |

| Catalyst | CsCO | 92 | |

| Reaction Time (hours) | 16 | 92 | |

| Alternative Solvent | Ethanol | 60–96 |

Substitution Reactions on Preformed Pyrazole Cores

Functionalization at Position 1

The 4-butylphenyl group is introduced at position 1 of the pyrazole ring via nucleophilic aromatic substitution (SNAr). Ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with 4-butylphenyl bromide in the presence of a base, such as potassium carbonate (KCO), to form the target compound.

Key Considerations

Data Table: Substitution Reaction Efficiency

| Electrophile | Base | Solvent | Yield (%) | Source Citation |

|---|---|---|---|---|

| 4-Butylphenyl bromide | KCO | DMF | 85 | |

| 4-Butylphenyl iodide | CsCO | DMSO | 78 |

Post-Synthetic Modifications

Ester Hydrolysis and Refunctionalization

The ethyl ester group at position 4 can be hydrolyzed to a carboxylic acid using aqueous NaOH, enabling further derivatization. However, this step is unnecessary for synthesizing the target compound and is typically avoided to preserve the ester functionality.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-5-Amino-1-(4-Butylphenyl)-1H-pyrazol-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Carboxylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Wasserstoffatome am Pyrazolring können durch Halogene oder andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Salpetersäure werden häufig verwendet.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind typische Reduktionsmittel.

Substitution: Halogenierung kann mit Reagenzien wie Brom oder Chlor unter UV-Licht erreicht werden.

Hauptprodukte, die gebildet werden

Oxidation: Nitroderivate der ursprünglichen Verbindung.

Reduktion: Alkoholderivate.

Substitution: Halogenierte Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate has garnered attention for its potential as a pharmacophore in developing anti-inflammatory, analgesic, and anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammatory pathways .

Case Studies

- Anti-inflammatory Activity : A comparative analysis demonstrated that pyrazole derivatives can have IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, indicating their therapeutic potential .

- Anticancer Properties : Studies have shown that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for anticancer drug development .

Agricultural Chemistry

Agrochemical Applications

this compound is utilized in the formulation of agrochemicals. Its derivatives have been studied for their effectiveness in pest control and plant growth regulation .

Case Studies

- Fungicidal Activity : Research has indicated that related pyrazole compounds exhibit fungicidal properties, making them suitable candidates for agricultural applications .

- Plant Growth Regulation : Investigations into the compound's effects on plant growth suggest it can enhance crop yields through hormonal regulation mechanisms .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical research to study its interactions with various biological macromolecules. Its ability to inhibit specific enzymes makes it a valuable tool for understanding complex biological processes .

Case Studies

- Receptor Interactions : Studies utilizing this compound have provided insights into its binding affinities with certain receptors, contributing to the understanding of drug-receptor interactions.

- Biochemical Probes : The compound's unique structure allows it to serve as a biochemical probe in the exploration of metabolic pathways.

Materials Science

Synthesis of Novel Materials

In materials science, this compound is explored for its potential in synthesizing new materials with unique electronic and optical properties. Its reactivity allows for the creation of functionalized polymers and composites .

Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Antimicrobial | Iovu et al. (2003) | Exhibited fungicidal properties |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole ring structure allows for strong binding interactions with these targets, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 4-position of the phenyl ring significantly impacts molecular weight, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:

Crystallographic Insights

Biologische Aktivität

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound notable for its diverse biological activities. This compound features a pyrazole ring, which is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure and Synthesis

The structure of this compound consists of an ethyl ester functional group, an amino group at the 5-position of the pyrazole ring, and a butylphenyl substituent at the 1-position. This unique configuration contributes to its biological activity and potential therapeutic applications. The synthesis typically involves the reaction of an appropriate hydrazine derivative with an ethyl acetoacetate derivative under reflux conditions, often using ethanol as a solvent .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that similar pyrazole derivatives interfere with bacterial protein synthesis, leading to cell death . The compound's mechanism may involve disruption of cell membrane integrity or inhibition of vital biochemical pathways necessary for microbial survival .

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. These effects suggest its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Pyrazole derivatives have been studied for their anticancer properties, particularly their ability to inhibit key enzymes involved in cancer progression. This compound may exhibit similar effects, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the pyrazole ring can significantly alter its pharmacological properties. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Methyl group at the 1-position | Increased lipophilicity may enhance bioavailability |

| Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | Tert-butyl substituent at the 1-position | Higher steric hindrance affecting binding affinity |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Fluorophenyl substituent | Potentially altered electronic properties enhancing reactivity |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A comparative analysis demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : In vitro assays indicated that the compound significantly reduced LPS-induced NO production in macrophages, suggesting its potential use in treating inflammatory conditions .

- Anticancer Evaluation : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating promising anticancer activity that warrants further exploration .

Q & A

Q. What synthetic methodologies are typically employed to prepare Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate?

The synthesis involves cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 4-butylphenylhydrazine forms the pyrazole core .

- Hydrolysis and functionalization : Basic hydrolysis of intermediates (e.g., ethyl esters) yields carboxylic acid derivatives, which can be re-esterified to achieve target compounds .

- Key intermediates : this compound is often synthesized via nitro-group reduction (using Pd/C and H₂) followed by esterification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the 4-butylphenyl group shows characteristic aromatic proton splitting and alkyl chain signals .

- IR spectroscopy : Stretching vibrations for ester carbonyl (C=O, ~1700 cm⁻¹) and amino groups (N–H, ~3300 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How is crystallographic data obtained and refined for structural confirmation?

- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using Bruker APEX-II diffractometers.

- Refinement with SHELX : Programs like SHELXL refine atomic coordinates and thermal parameters, with R-factors < 0.05 indicating high accuracy .

- ORTEP visualization : Molecular geometry and hydrogen bonding networks (e.g., N–H···O interactions) are mapped using ORTEP-3 .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like ethyl 5-nitro-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate?

Q. What strategies reconcile discrepancies between experimental and computational spectral data?

- DFT calculations : Compare theoretical (B3LYP/6-311G**) and experimental IR/NMR spectra. Adjustments to solvent polarity models (e.g., PCM for DMSO) reduce deviations .

- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies intermolecular interactions that affect spectral shifts .

Q. How do substituents (e.g., 4-butylphenyl) influence the compound’s reactivity in nucleophilic substitutions?

Q. What computational methods predict the compound’s interactions with biological targets like Keap1?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding affinities to Keap1’s Kelch domain.

- MD simulations : AMBER or GROMACS assess stability of hydrogen bonds (e.g., between pyrazole amino groups and Asp77) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles?

Q. Why do crystallographic studies report varying torsion angles for the butylphenyl substituent?

- Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic systems) alters dihedral angles .

- Thermal motion : Higher B-factors for terminal butyl carbons indicate flexibility, necessitating low-temperature (150 K) data collection .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., Pd/C batch, H₂ pressure) to minimize variability .

- Cross-validation : Pair crystallographic data with DFT-optimized geometries to confirm structural assignments .

- Negative controls : Include unsubstituted pyrazole analogs to isolate substituent effects in bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.